1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a heterocyclic compound that features a unique combination of furan, pyridine, and thiophene rings. These structural motifs are known for their significant roles in medicinal chemistry and organic synthesis due to their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is the condensation of 6-(furan-2-yl)pyridine-3-carbaldehyde with thiophen-2-ylamine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then subjected to urea formation under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the furan, pyridine, and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)carbamate: Contains a carbamate group instead of a urea group.
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)amide: Features an amide group in place of the urea group.
Uniqueness
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is unique due to its specific combination of heterocyclic rings and the urea functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-15(18-14-4-2-8-21-14)17-10-11-5-6-12(16-9-11)13-3-1-7-20-13/h1-9H,10H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIDERZHEIXKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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